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Compound of Interest

Compound Name:
2-Hydroxy-3-(2-

methylphenoxy)propanoic acid

Cat. No.: B1309567 Get Quote

This guide provides a comparative overview of the toxicological profiles of phenoxypropanoic

acids, a class of compounds to which 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
belongs. Due to the limited availability of public data on 2-Hydroxy-3-(2-
methylphenoxy)propanoic acid itself, this analysis focuses on structurally related and well-

studied analogs such as Mecoprop (MCPP) and Dichlorprop (2,4-DP). These compounds are

widely used as herbicides. The data presented is intended for researchers, scientists, and

professionals in drug development and toxicology.

The following diagram illustrates a general workflow for assessing the toxicity of a novel

chemical compound, from initial in-silico and in-vitro screening to more complex in-vivo studies.
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Figure 1. Generalized workflow for chemical toxicity assessment.
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Quantitative Toxicity Data Summary
The table below summarizes key toxicity values for representative phenoxypropanoic acid

herbicides. These values are critical for comparing the relative acute and chronic toxicity of

these compounds.

Toxicological

Endpoint

Mecoprop

(MCPP)

Dichlorprop

(2,4-DP)
Test Species

Reference

Guideline

Acute Oral LD₅₀
650 - 1480

mg/kg
400 - 800 mg/kg Rat OECD 401/423

Acute Dermal

LD₅₀
> 4000 mg/kg > 4000 mg/kg Rat/Rabbit OECD 402

Acute Inhalation

LC₅₀
> 5.6 mg/L (4h) > 3.5 mg/L (4h) Rat OECD 403

Eye Irritation
Irritating/Corrosiv

e

Severely

Irritating
Rabbit OECD 405

Skin Irritation Slightly Irritating
Moderately

Irritating
Rabbit OECD 404

Dermal

Sensitization
Not a sensitizer Not a sensitizer Guinea Pig OECD 406

NOAEL (90-day,

oral)

1.8 mg/kg/day

(Kidney effects)

5 mg/kg/day

(Liver effects)
Rat OECD 408

NOAEL (Chronic,

oral)
4 mg/kg/day 3 mg/kg/day Rat OECD 452

Genotoxicity

(Ames Test)
Negative Negative S. typhimurium OECD 471

NOAEL: No Observed Adverse Effect Level. LD₅₀: Lethal Dose, 50%. LC₅₀: Lethal

Concentration, 50%.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies are essential for the replication and validation of toxicological findings.

Below are summaries of standard protocols used to derive the data in the table above.

1. Acute Oral Toxicity - Up-and-Down Procedure (OECD 423) This method is a stepwise

procedure used to determine the acute oral toxicity of a substance.

Principle: A single animal is dosed at a specific level. If the animal survives, the next animal

is dosed at a higher level; if it dies, the next is dosed at a lower level. This continues until a

stopping criterion is met, allowing for the estimation of the LD₅₀ with a reduced number of

animals compared to classical methods.

Test Animals: Typically, female rats are used as they are often slightly more sensitive.

Animals are fasted prior to dosing.

Procedure: The test substance is administered orally by gavage. Animals are observed for

mortality, clinical signs, and body weight changes for at least 14 days.

Data Analysis: The LD₅₀ is calculated based on the likelihood ratios of the observed

outcomes (survival/death) at different dose levels.

2. Sub-chronic Oral Toxicity Study: 90-Day Study (OECD 408) This study provides information

on the possible health hazards likely to arise from repeated exposure over a prolonged period.

Principle: The test substance is administered daily to several groups of experimental animals

at three or more dose levels for 90 days. A control group receives the vehicle only.

Test Animals: Commonly used rodent species (e.g., Wistar or Sprague-Dawley rats). Both

sexes are used.

Procedure: The substance is typically administered orally via diet, drinking water, or gavage.

Observations include clinical signs, body weight, food/water consumption, detailed

hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy is

performed, and organs are weighed and examined histopathologically.

Data Analysis: The No Observed Adverse Effect Level (NOAEL) is determined. This is the

highest dose at which no substance-related adverse findings are observed.
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3. Bacterial Reverse Mutation Test (Ames Test - OECD 471) This in-vitro test is used to assess

the mutagenic potential of a chemical.

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and

Escherichia coli) with specific mutations that render them unable to synthesize an essential

amino acid (e.g., histidine). The bacteria are exposed to the test substance, and the number

of colonies that have reverted to a non-mutant state (i.e., can now grow in an amino-acid-

deficient medium) is counted.

Procedure: The test is conducted with and without a metabolic activation system (e.g., S9

mix from rat liver) to mimic mammalian metabolism. The test substance is incubated with the

bacterial strains on a minimal agar medium.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and

reproducible increase in the number of revertant colonies compared to the solvent control.

Potential Mechanism of Toxicity: Peroxisome
Proliferation
Many phenoxyalkanoic acids are known to be peroxisome proliferators, particularly in rodents.

This process is linked to hepatotoxicity and, in some cases, liver tumor formation. The pathway

involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
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Figure 2. PPARα-mediated peroxisome proliferation pathway.
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To cite this document: BenchChem. [Comparative Toxicity Analysis: 2-Hydroxy-3-(2-
methylphenoxy)propanoic Acid and Its Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1309567#comparative-toxicity-of-2-
hydroxy-3-2-methylphenoxy-propanoic-acid-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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